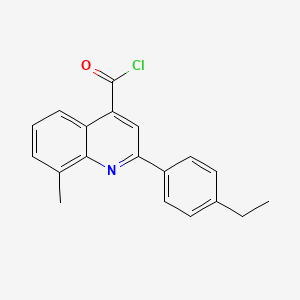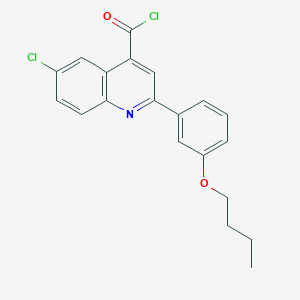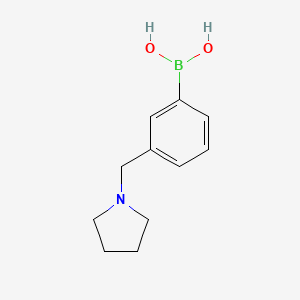
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a fine chemical that serves as a useful building block in the synthesis of organic compounds. It is also a reagent in organic chemistry and research, as well as a specialty chemical and high-quality compound .
Synthesis Analysis
The synthesis of borinic acid derivatives has seen recent advances, with the main strategies to build up borinic acids relying either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis of a similar compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was achieved in two steps .Molecular Structure Analysis
The molecular structure of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Boronic acids, including “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are known to be used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” include a molecular weight of 191.035 Da and a monoisotopic mass of 191.111755 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .Applications De Recherche Scientifique
In addition, substituted pyrrolidines, which could be structurally related to “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are abundant in biologically active natural products and are also used as synthetic reagents, e.g., in organocatalysis .
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring, which is structurally related to “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Importance of Pyrrolone and Pyrrolidinone Derivatives Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents. They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
This compound, which is structurally similar to “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, is available from chemical suppliers, suggesting it may be used in various chemical reactions or syntheses .
Safety And Hazards
Propriétés
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCMBMTOLSYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



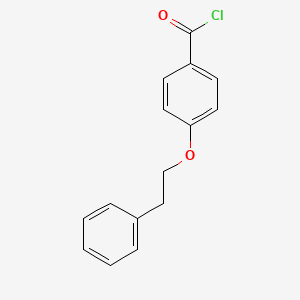
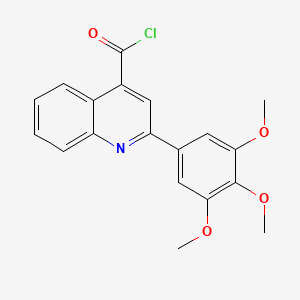
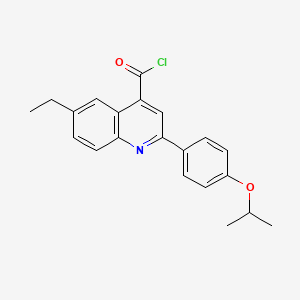
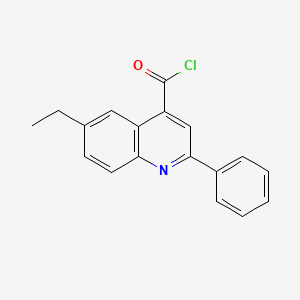
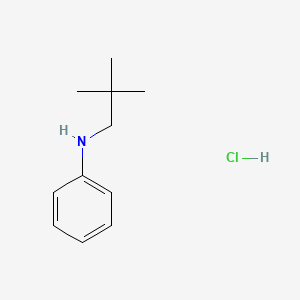
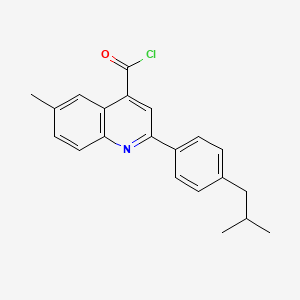
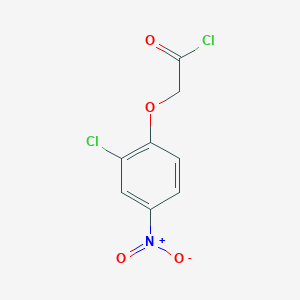
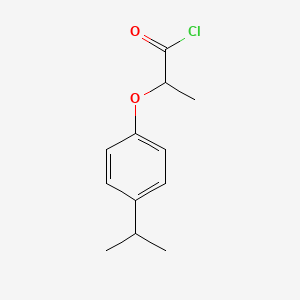
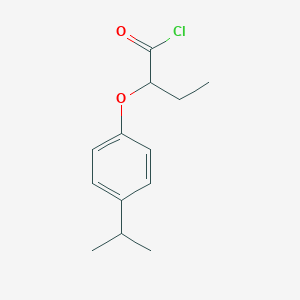
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
